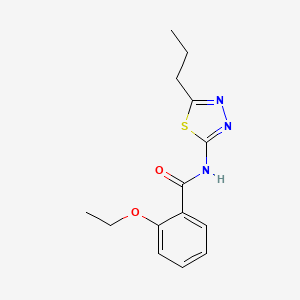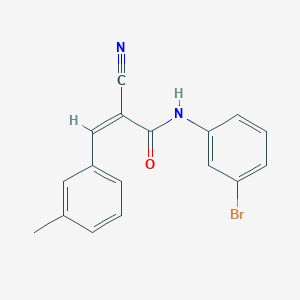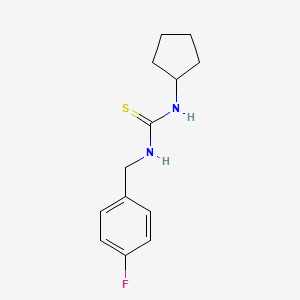![molecular formula C16H16N2O2 B5765030 methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)
methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate, also known as MDAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MDAC belongs to the class of dibenzazepine derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has also been found to modulate the activity of various enzymes and receptors in the brain, including the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate in lab experiments is its potential therapeutic applications. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been found to exhibit a range of biological activities, which makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Direcciones Futuras
There are several future directions for research on methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate. One area of interest is its potential use as a neuroprotective agent. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been found to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in the treatment of epilepsy. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been found to exhibit anticonvulsant properties, which may make it a promising candidate for further research in this area. Overall, further research is needed to fully understand the potential therapeutic applications of methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate.
Métodos De Síntesis
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate can be synthesized using a variety of methods, including the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with methyl isocyanate. Other methods include the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with phosgene and methylamine, or the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with methyl chloroformate and ammonia.
Aplicaciones Científicas De Investigación
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has been studied extensively for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and anticonvulsant properties. methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has also been found to have potential neuroprotective effects.
Propiedades
IUPAC Name |
methyl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-16(19)17-13-9-8-12-7-6-11-4-2-3-5-14(11)18-15(12)10-13/h2-5,8-10,18H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEGGBRWIKORFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(10,11-Dihydro-5H-dibenzo[b,f]azepin-3-yl)-carbamic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)

![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)

![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)
